molecular formula C18H12O B13142612 2-(9H-fluoren-9-ylidenemethyl)furan CAS No. 2871-88-7

2-(9H-fluoren-9-ylidenemethyl)furan

Katalognummer: B13142612
CAS-Nummer: 2871-88-7
Molekulargewicht: 244.3 g/mol
InChI-Schlüssel: QRJGDZBMMAKAEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((9H-Fluoren-9-ylidene)methyl)furan is an organic compound that features a furan ring attached to a fluorenylidene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9H-Fluoren-9-ylidene)methyl)furan typically involves the reaction of fluorenone with furan derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and furan in a solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for 2-((9H-Fluoren-9-ylidene)methyl)furan are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-((9H-Fluoren-9-ylidene)methyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenyl alcohols .

Wirkmechanismus

The mechanism by which 2-((9H-Fluoren-9-ylidene)methyl)furan exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the compound’s fluorescence properties and its ability to act as a sensor or imaging agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((9H-Fluoren-9-ylidene)methyl)furan is unique due to its combination of a furan ring and a fluorenylidene moiety, which imparts specific electronic and fluorescence properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .

Eigenschaften

CAS-Nummer

2871-88-7

Molekularformel

C18H12O

Molekulargewicht

244.3 g/mol

IUPAC-Name

2-(fluoren-9-ylidenemethyl)furan

InChI

InChI=1S/C18H12O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H

InChI-Schlüssel

QRJGDZBMMAKAEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.